

Comparative Guide to Dihydrogenistein Standards for Researchers

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Compound of Interest		
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For researchers, scientists, and professionals in drug development, the purity and well-characterized identity of a reference standard are paramount for accurate and reproducible results. This guide provides a comparative overview of **dihydrogenistein** standards, focusing on critical analytical data for its purity and identity confirmation.

Dihydrogenistein (4',5,7-Trihydroxyisoflavanone) is a key isoflavone and a metabolite of genistein, frequently studied for its potential biological activities. The reliability of research findings heavily depends on the quality of the reference standards used. This guide outlines the essential analytical techniques and presents data to aid in the selection and verification of **dihydrogenistein** standards.

Physicochemical Properties of Dihydrogenistein

A foundational aspect of identity confirmation is the verification of basic physicochemical properties.

Property	Value	Source
Molecular Formula	C15H12O5	PubChem[1][2]
Molecular Weight	272.25 g/mol	PubChem[1][2]
Appearance	White to yellow solid	Sigma-Aldrich[3]
CAS Number	21554-71-2	PubChem[1][2]



Purity Assessment of Dihydrogenistein Standards

The purity of a reference standard is a critical parameter that directly impacts the accuracy of quantitative analyses. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of isoflavone standards.

A commercially available **dihydrogenistein** standard from Sigma-Aldrich specifies a purity of ≥95% as determined by HPLC.[3] While a specific Certificate of Analysis (CoA) with the exact purity of a particular lot is essential for rigorous quality control, this baseline provides a benchmark for comparison.

Alternative Standards:

For broader isoflavone research, certified reference materials (CRMs) for related compounds like genistein and daidzein are available from organizations such as the National Institute of Standards and Technology (NIST).[4][5] These CRMs, with certified purities often exceeding 99%, can serve as valuable comparators for analytical method validation and system suitability checks when analyzing isoflavone mixtures.[1][3][6]

Identity Confirmation: A Multi-Technique Approach

Confirming the identity of a **dihydrogenistein** standard requires a combination of analytical techniques that provide orthogonal information about its chemical structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both purity assessment and identity confirmation through its characteristic retention time. The retention time is highly dependent on the specific analytical conditions.

Experimental Protocol: HPLC Analysis of Dihydrogenistein

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is commonly used for isoflavone analysis.[7]



- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is typical. The gradient program should be optimized to achieve good separation from potential impurities.
- Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[7]
- Detection: UV detection at a wavelength of approximately 280 nm is suitable for dihydrogenistein.
- Sample Preparation: The **dihydrogenistein** standard should be accurately weighed and dissolved in a suitable solvent, such as methanol or the initial mobile phase composition, to a known concentration.

Data Comparison:

Standard	Reported Purity	HPLC Conditions (Typical)	Expected Retention Time
Dihydrogenistein	≥95% (Sigma-Aldrich)	C18 column, Water/Acetonitrile gradient	Varies with exact conditions
Genistein CRM	99.3 ± 0.5%	C18 column, Water/Acetonitrile gradient	Varies with exact conditions
Daidzein CRM	Not specified for dihydrogenistein analysis	C18 column, Water/Acetonitrile gradient	Varies with exact conditions

Note: Retention times are highly method-dependent and should be determined experimentally under specific laboratory conditions. The values for genistein and daidzein are provided for methodological comparison.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a powerful combination of chromatographic separation and mass analysis, offering high specificity for identity confirmation and structure elucidation through fragmentation



patterns.

Experimental Protocol: LC-MS/MS Analysis of Dihydrogenistein

- LC Conditions: Similar to the HPLC protocol described above.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
- Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for phenolic compounds like **dihydrogenistein**.
- Data Acquisition: Full scan mode is used to determine the mass-to-charge ratio (m/z) of the molecular ion. Product ion scan (MS/MS) mode is used to generate a fragmentation pattern by inducing collision-induced dissociation (CID) of the precursor ion.

Expected Mass Spectrometry Data:

Parameter	Expected Value for Dihydrogenistein
Precursor Ion [M-H] ⁻	m/z 271.06
Key Fragment Ions	To be determined experimentally. Characteristic losses would involve parts of the chromanone and hydroxyphenyl rings.

Note: The fragmentation pattern is unique to the molecule's structure and provides a high degree of confidence in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Analysis of **Dihydrogenistein**

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).



- Solvent: A deuterated solvent in which the compound is soluble, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
- Experiments: Standard ¹H and ¹³C NMR spectra should be acquired. For more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

Reference NMR Data (Predicted/Typical):

Nucleus	Chemical Shift (δ) Range (ppm)	Multiplicity & Coupling Constants (J)
¹ H NMR	Aromatic protons, methylene protons, and hydroxyl protons will have characteristic chemical shifts.	Specific splitting patterns and coupling constants will depend on the molecular structure.
¹³ C NMR	Carbonyl carbon, aromatic carbons, and aliphatic carbons will appear in distinct regions of the spectrum.	-

Note: Specific chemical shifts and coupling constants should be compared against a verified reference spectrum or literature data for definitive identification.

Experimental Workflows and Data Relationships

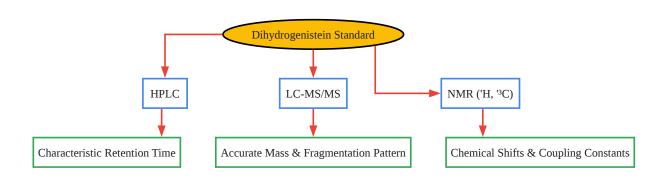
The following diagrams illustrate the logical flow of experiments for purity and identity confirmation of **dihydrogenistein** standards.



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Figure 1. Workflow for Purity Assessment of **Dihydrogenistein** Standard by HPLC.



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Figure 2. Multi-technique workflow for the identity confirmation of a dihydrogenistein standard.

Conclusion

The confirmation of purity and identity of **dihydrogenistein** standards is a critical step in ensuring the validity of research outcomes. A comprehensive approach utilizing HPLC for purity assessment, and a combination of HPLC, LC-MS, and NMR for identity confirmation is recommended. Researchers should always request a lot-specific Certificate of Analysis from the supplier to obtain precise purity data and information on the analytical methods used. When available, comparison with certified reference materials for related isoflavones can provide an additional layer of confidence in the analytical results.

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